1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18825183

Molecular Formula: C12H14ClF3S

Molecular Weight: 282.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14ClF3S |

|---|---|

| Molecular Weight | 282.75 g/mol |

| IUPAC Name | 1-(3-chloropropyl)-3-ethyl-5-(trifluoromethylsulfanyl)benzene |

| Standard InChI | InChI=1S/C12H14ClF3S/c1-2-9-6-10(4-3-5-13)8-11(7-9)17-12(14,15)16/h6-8H,2-5H2,1H3 |

| Standard InChI Key | LCCFWUAQLGIKEE-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=CC(=C1)SC(F)(F)F)CCCCl |

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characteristics

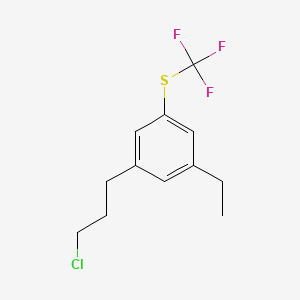

The molecular framework of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene (C₁₂H₁₄ClF₃S) features a benzene ring with three distinct substituents arranged in a meta-para configuration (Figure 1). The 3-chloropropyl group (–CH₂CH₂CH₂Cl) introduces aliphatic flexibility and a reactive chlorine terminus, while the ethyl group (–CH₂CH₃) contributes steric bulk. The trifluoromethylthio (–SCF₃) group, a strong electron-withdrawing substituent, significantly influences the compound’s electronic properties and metabolic stability .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClF₃S |

| Molecular Weight | 282.75 g/mol |

| IUPAC Name | 1-(3-chloropropyl)-3-ethyl-5-(trifluoromethylsulfanyl)benzene |

| SMILES Notation | CCC1=CC(=CC(=C1)SC(F)(F)F)CCCCl |

| InChI Key | LCCFWUAQLGIKEE-UHFFFAOYSA-N |

The crystal structure remains uncharacterized experimentally, but computational models predict a planar aromatic core with substituents adopting staggered conformations to minimize steric clashes .

Synthetic Methodologies

Nucleophilic Chlorination Pathways

While direct synthesis protocols for this compound are sparsely documented, analogous routes for structurally related chloropropylbenzene derivatives suggest a multi-step approach:

-

Friedel-Crafts Alkylation: Introduction of the 3-chloropropyl group via reaction of benzene with 1-chloro-3-iodopropane in the presence of AlCl₃ .

-

Electrophilic Substitution: Sequential ethylation and trifluoromethylthiolation using ethyl iodide and trifluoromethanesulfenyl chloride under Lewis acid catalysis.

Key challenges include regioselective control to prevent ortho-substitution and purification of the final product via vacuum distillation or preparative HPLC.

Reactivity and Functional Group Transformations

Nucleophilic Displacement at the Chloropropyl Terminus

The primary chlorine atom undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), enabling conjugation to biomolecules or polymeric matrices. For example, treatment with sodium azide yields the corresponding azide derivative, a precursor for click chemistry applications .

Oxidation of the Trifluoromethylthio Group

Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) converts the –SCF₃ group to a sulfonyl (–SO₂CF₃) moiety, enhancing solubility in polar media while retaining electronic effects.

Applications in Pharmaceutical Development

Tacrуkinin Receptor Antagonism

Patent literature highlights structural analogs as potent tachykinin receptor antagonists, suggesting potential utility in treating neuroinflammatory disorders . The trifluoromethylthio group’s lipophilicity may improve blood-brain barrier penetration compared to oxygenated analogs.

Prodrug Design

The chloropropyl chain serves as a biodegradable linker in prodrug systems, enabling targeted release of therapeutic payloads in alkaline physiological environments.

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Physicochemical Properties

| Compound | LogP | Water Solubility (mg/L) |

|---|---|---|

| 1-(3-Chloropropyl)-3-ethyl-5-SCF₃-Benzene | 3.81 | 12.5 |

| 1-(3-Bromopropyl)-3-ethyl-5-SCF₃-Benzene | 4.02 | 8.9 |

| 1-(3-Chloropropyl)-3-methyl-5-SCF₃-Benzene | 3.45 | 18.2 |

Chlorine substitution optimizes the balance between lipophilicity and metabolic stability compared to bulkier bromine analogs .

Future Research Trajectories

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume